molecular formula C10H10N2O2 B1319065 [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol CAS No. 362529-02-0

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

Cat. No.: B1319065
CAS No.: 362529-02-0
M. Wt: 190.2 g/mol
InChI Key: OFHPDFFUEDRYNK-UHFFFAOYSA-N
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Description

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and a 3-methyl-1,2,4-oxadiazole moiety

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are likely to interact with various targets, including enzymes and receptors, involved in these infectious diseases.

Mode of Action

1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The compound may bind to its targets, leading to changes in their function and subsequent biological effects.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may exert its effects by inhibiting the growth or replication of infectious agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenyl ring: The oxadiazole ring is then coupled with a phenyl ring through various coupling reactions, such as Suzuki or Heck coupling.

    Introduction of the methanol group: The final step involves the reduction of a suitable precursor, such as a benzaldehyde derivative, to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, leading to various reduced derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium-based reagents (e.g., PCC, PDC) and other mild oxidants.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Products include [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]formaldehyde and [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]carboxylic acid.

    Reduction: Reduced derivatives of the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

  • [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]amine
  • [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid
  • [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]ethanol

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., amine, acetic acid, ethanol) leads to variations in chemical reactivity and physical properties.
  • Unique Features: [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol is unique due to the presence of the methanol group, which imparts specific reactivity and potential for further functionalization.

Properties

IUPAC Name

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHPDFFUEDRYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593232
Record name [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362529-02-0
Record name [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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